2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is an organic compound with a molecular formula of C9H10ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chloro-2-methoxyphenyl group, and an amino group is attached to the alpha carbon
Mechanism of Action
Target of Action
The compound 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . The same group of agents also includes herbicides such as dicamba, mecoprop, and 2, 4-D . Therefore, it’s reasonable to infer that the primary targets of this compound could be similar to those of MCPA, which are plant growth regulators.
Mode of Action
It binds to auxin receptors and disrupts normal plant growth processes .
Biochemical Pathways
As a synthetic auxin, it is likely to affect the auxin signaling pathway, which plays a crucial role in coordinating many aspects of plant growth and development .
Result of Action
Based on its structural similarity to mcpa, it can be inferred that it might cause disruptions in normal plant growth processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(4-chloro-2-methoxyphenyl)acetonitrile.
Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Formation of 2-nitro-2-(4-chloro-2-methoxyphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(4-chloro-2-methoxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(4-methoxy-2-methoxyphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid
- 2-Amino-2-(4-chloro-2-ethylphenyl)acetic acid
- 2-Amino-2-(4-chloro-2-propylphenyl)acetic acid
Uniqueness
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONYWMUVILLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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